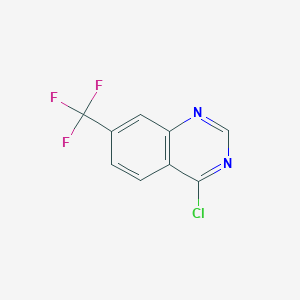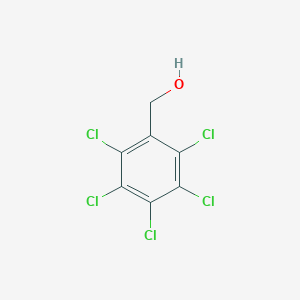
4-Cloro-7-(trifluorometil)quinazolina
Descripción general
Descripción
4-Chloro-7-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C9H4ClF3N2 and its molecular weight is 232.59 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Chloro-7-(trifluoromethyl)quinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-7-(trifluoromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-7-(trifluoromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
Los derivados de quinazolina, incluida la “4-Cloro-7-(trifluorometil)quinazolina”, se han estudiado ampliamente en química medicinal . Se sabe que presentan una amplia gama de actividades medicinales, como propiedades antifúngicas, antivirales, antidiabéticas, anticancerígenas, antiinflamatorias, antibacterianas y antioxidantes .
Actividad Anticancerígena
Los compuestos de quinazolina han demostrado un potencial significativo en el campo de la investigación del cáncer . Por ejemplo, se descubrió que una molécula sintetizada (E)-1-(4-(2-(trifluorometil)quinazolin-4-ilamino)fenil)-3-(4-(trifluorometil)fenil)prop-2-en-1-ona inhibía la formación de beta-hematina, un proceso que es crucial en el ciclo de vida de ciertas células cancerosas .
Actividad Antiinflamatoria
También se ha informado que los derivados de quinazolina presentan propiedades antiinflamatorias . Esto hace que la “this compound” sea un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios.
Actividad Antibacteriana
La actividad antibacteriana de los compuestos de quinazolina es otra área de interés en la investigación científica . Estos compuestos podrían utilizarse potencialmente en el desarrollo de nuevos agentes antibacterianos.
Actividad Antioxidante
Se sabe que los derivados de quinazolina presentan propiedades antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y de otro tipo.
Síntesis Orgánica
Las quinazolinas, incluida la “this compound”, son compuestos heterocíclicos importantes en el campo de la síntesis orgánica . A menudo se utilizan como bloques de construcción en la síntesis de diversos productos naturales, productos farmacéuticos, materiales orgánicos funcionales y agroquímicos .
Descubrimiento de Fármacos
Debido a su amplia gama de propiedades biológicas y farmacológicas, los derivados de quinazolina juegan un papel significativo en el descubrimiento de fármacos
Safety and Hazards
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been known to exhibit activity against various targets such as vascular endothelial growth factor (vegf) and epidermal growth factor . These targets play crucial roles in cell proliferation and survival, making them important in the context of cancer therapeutics.
Mode of Action
Quinazoline derivatives often act as inhibitors, binding to their target proteins and disrupting their normal function . This can lead to changes in cellular processes, such as reduced cell proliferation.
Biochemical Pathways
For instance, inhibition of VEGF can disrupt angiogenesis, a process critical for tumor growth and metastasis .
Result of Action
Based on the known effects of quinazoline derivatives, it can be inferred that this compound may exhibit anti-proliferative activity against certain cell lines .
Análisis Bioquímico
Biochemical Properties
4-Chloro-7-(trifluoromethyl)quinazoline plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The interaction between 4-Chloro-7-(trifluoromethyl)quinazoline and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
The effects of 4-Chloro-7-(trifluoromethyl)quinazoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, 4-Chloro-7-(trifluoromethyl)quinazoline can affect the expression of genes involved in cell proliferation, apoptosis, and metabolism, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, 4-Chloro-7-(trifluoromethyl)quinazoline exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding prevents the enzyme from interacting with its substrate, thereby inhibiting its catalytic activity. Additionally, 4-Chloro-7-(trifluoromethyl)quinazoline can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-7-(trifluoromethyl)quinazoline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 4-Chloro-7-(trifluoromethyl)quinazoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. The extent of these effects can diminish over time as the compound degrades.
Dosage Effects in Animal Models
In animal models, the effects of 4-Chloro-7-(trifluoromethyl)quinazoline vary with different dosages. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, 4-Chloro-7-(trifluoromethyl)quinazoline can induce toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
4-Chloro-7-(trifluoromethyl)quinazoline is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. For example, the compound can inhibit enzymes involved in nucleotide synthesis, thereby affecting the availability of nucleotides for DNA and RNA synthesis.
Transport and Distribution
Within cells and tissues, 4-Chloro-7-(trifluoromethyl)quinazoline is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of 4-Chloro-7-(trifluoromethyl)quinazoline are crucial for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 4-Chloro-7-(trifluoromethyl)quinazoline is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, 4-Chloro-7-(trifluoromethyl)quinazoline may localize to the nucleus to modulate gene expression or to the cytoplasm to inhibit enzyme activity.
Propiedades
IUPAC Name |
4-chloro-7-(trifluoromethyl)quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-6-2-1-5(9(11,12)13)3-7(6)14-4-15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDITTYYNJLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510314 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16499-65-3 | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-7-(trifluoromethyl)quinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)
